(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
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Overview
Description
(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is a complex organic compound featuring a fluorophenyl group, an imidazo[2,1-b]thiazole moiety, and an acrylamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach includes:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors.
Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated imidazo[2,1-b]thiazole intermediate.
Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride under basic conditions to form the acrylamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the imidazo[2,1-b]thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-b]thiazole moiety can form hydrogen bonds and π-π interactions with target proteins, while the acrylamide group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
- (E)-3-(4-bromophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
- (E)-3-(4-methylphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide
Uniqueness
The uniqueness of (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide lies in the presence of the fluorophenyl group, which can enhance the compound’s stability and bioavailability. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-15-8-5-14(6-9-15)7-10-19(25)22-17-4-2-1-3-16(17)18-13-24-11-12-26-20(24)23-18/h1-13H,(H,22,25)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGAHZLHKRGCQW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C=CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)/C=C/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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